6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine
Description
6-{[4-(4-Methoxyphenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine is a triazine-based compound featuring a piperazine moiety substituted with a 4-methoxyphenyl group and an aryl amine (3-methylphenyl) at the triazine core. Its molecular formula is inferred as C₂₂H₂₆N₇O, with an average molecular weight of approximately 428.50 g/mol.
Structurally, it belongs to a class of 1,3,5-triazine-2,4-diamines known for diverse pharmacological activities, including anticancer, antimicrobial, and antiviral effects . The compound’s synthesis likely involves nucleophilic substitution reactions on the triazine core, followed by piperazine coupling, as described for analogs in and . Characterization via $^1$H/$^13$C NMR, IR, and mass spectrometry is standard for confirming its identity .
Properties
IUPAC Name |
6-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O/c1-16-4-3-5-17(14-16)24-22-26-20(25-21(23)27-22)15-28-10-12-29(13-11-28)18-6-8-19(30-2)9-7-18/h3-9,14H,10-13,15H2,1-2H3,(H3,23,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSCUKBXVOHOLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Derivative: The starting material, 4-methoxyphenylpiperazine, is reacted with formaldehyde and a secondary amine to form the piperazine derivative.
Triazine Ring Formation: The piperazine derivative is then reacted with cyanuric chloride under basic conditions to form the triazine ring.
Substitution Reactions: The final step involves the substitution of the triazine ring with the 3-methylphenyl group using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the triazine ring, potentially leading to the formation of dihydrotriazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an acetylcholinesterase inhibitor, which could be useful in treating neurodegenerative diseases like Alzheimer’s.
Biological Studies: The compound is used in studies exploring its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It may be used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The compound exerts its effects primarily through inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed .
Comparison with Similar Compounds
Key Observations :
- Piperazine vs. piperidine linkers (e.g., in 6a5) alter conformational flexibility and binding kinetics .
- Molecular Weight : The target compound (~428.50 g/mol) is intermediate in size between simpler triazines (e.g., 218.24 g/mol in ) and bulkier analogs like Y020-6660 (483.57 g/mol) . Higher molecular weight may impact bioavailability.
Anticancer Potential
- Triazine-Piperazine Hybrids : Compounds in with 4-methoxyphenyl (IC₅₀: 12 µM for antileukemic activity) show moderate potency, whereas nitro or trifluoromethyl groups reduce efficacy . This suggests the methoxy group optimizes steric and electronic interactions with target proteins.
- Piperazine-Free Analogs : The 6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine () exhibits antitumor activity, indicating the triazine core alone is bioactive. However, piperazine inclusion (as in the target compound) may enable dual mechanisms, such as kinase inhibition and receptor modulation .
Antimicrobial and Antiviral Activity
- Piperidine-Linked Triazines : highlights analogs with mesityl and benzylpiperidinyl groups inhibiting HIV protease (IC₅₀: 0.8–5.2 µM). The target compound’s piperazine moiety could similarly target viral enzymes but with distinct selectivity .
- Oxazine Derivatives : Compounds like N²-(4-benzo[d]thiazol-2-ylphenyl)-N⁴-(6-(4-methoxyphenyl)-4-phenyl-2H-1,3-oxazin-2-yl)-1,3,5-triazine-2,4,6-triamine () show antimicrobial activity, suggesting triazine-oxazine hybrids are promising scaffolds. The target compound’s simpler structure may prioritize metabolic stability .
Biological Activity
The compound 6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine belongs to the class of triazine derivatives, which have garnered attention for their diverse biological activities, particularly in cancer therapy and as inhibitors of various protein kinases. This article explores the biological activity of this specific compound, examining its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 368.45 g/mol
Triazine derivatives often exhibit their biological effects through several mechanisms:
- Inhibition of Protein Kinases : Many triazines act as inhibitors of key protein kinases involved in cancer cell proliferation and survival. The presence of piperazine and methoxy groups in the structure enhances binding affinity to these targets.
- Topoisomerase Inhibition : Some studies indicate that triazine derivatives can inhibit topoisomerase II, an enzyme critical for DNA replication and transcription, thereby inducing apoptosis in cancer cells .
Antitumor Activity
Recent studies have highlighted the antitumor potential of triazine derivatives. For instance, compounds similar to the one have shown significant inhibitory effects against various cancer cell lines:
- EGFR Inhibition : Certain triazines demonstrated IC values as low as 25.9 µM against wild-type EGFR, with even lower values against mutant forms (IC = 6.5 µM) .
- Cell Line Studies : The compound exhibited potent activity against HCT116 cell lines with IC values reported at approximately 500 nM, indicating its potential as a therapeutic agent in colorectal cancer .
Structure-Activity Relationships (SAR)
The effectiveness of triazine derivatives is often linked to their structural components. The following table summarizes key findings related to the SAR of similar compounds:
| Compound | Substituents | Target | IC Value |
|---|---|---|---|
| Compound A | Methoxy group | EGFR | 25.9 µM |
| Compound B | Piperazine ring | Topoisomerase II | 57.6 µM |
| Compound C | Dimethylpyrazole | HCT116 | 500 nM |
Case Studies
- Study on Antitumor Activity : A systematic review evaluated various s-triazine derivatives for their anticancer properties. The reviewed compounds indicated that modifications at specific positions significantly influenced their bioactivity and selectivity towards cancer targets .
- In Vivo Studies : Animal models treated with triazine derivatives showed reduced tumor growth rates compared to controls, supporting the hypothesis that these compounds can effectively target and inhibit tumor progression.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
